Phthalaldehydic anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phthalaldehydic anhydride is a chemical compound with significant importance in various scientific fields. It is a derivative of phthalic anhydride and is known for its unique reactivity and applications. This compound is often used as a building block in the synthesis of more complex molecules and has found applications in organic chemistry, materials science, and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phthalaldehydic anhydride can be synthesized through several methods. One common approach involves the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification through steam distillation . Another method includes the hydrogenation of phthalic anhydride in benzene at high temperatures and pressures in the presence of copper chromite .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of o-xylene using vanadium-based catalysts such as vanadium pentoxide (V2O5) in a gas-phase reaction . This method is favored for its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Phthalaldehydic anhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can yield phthalide and other related compounds.

Substitution: It can participate in nucleophilic substitution reactions, particularly with amines and thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts like copper chromite.

Substitution: Reactions with primary amines and thiols in the presence of suitable solvents.

Major Products:

Oxidation: Phthalic acid derivatives.

Reduction: Phthalide.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Phthalaldehydic anhydride has a wide range of applications in scientific research:

Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of phthalaldehydic anhydride involves its reactivity with nucleophiles. In aqueous solutions, it forms mono- and dihydrates, which can react with nucleophiles such as amines and thiols. This reactivity is utilized in various analytical and synthetic applications .

Comparación Con Compuestos Similares

Phthalaldehydic anhydride can be compared with other similar compounds such as phthalic anhydride and phthalaldehyde:

Phthalic Anhydride: Used primarily in the production of plasticizers and resins.

Phthalaldehyde: Known for its use in the synthesis of heterocyclic compounds and as a reagent in amino acid analysis.

This compound stands out due to its unique reactivity with nucleophiles and its applications in both analytical and synthetic chemistry.

Actividad Biológica

Phthalaldehydic anhydride, also known as phthalic anhydride (PA), is a chemical compound with significant biological activity that has garnered attention in various fields, including toxicology, pharmacology, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a cyclic anhydride derived from phthalic acid. Its structure allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis. The compound is known for its reactivity towards nucleophiles, which can lead to the formation of adducts with proteins and other biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with cellular components. Key mechanisms include:

- Protein Modification : Phthalaldehyde has been shown to modify proteins through a process known as haptenation, where it forms adducts with amino acids such as lysine. This modification can alter protein function and trigger immune responses .

- Sensitization : The compound is recognized as a respiratory sensitizer, contributing to allergic reactions in exposed individuals. Studies have demonstrated that phthalaldehyde can induce skin and respiratory allergies by modifying epidermal proteins .

- Toxicity : Phthalaldehyde exhibits cytotoxic effects in various animal models. Toxicity studies indicate that exposure can lead to significant lesions in the respiratory system and reproductive organs .

Case Study: Inhalation Exposure

A study conducted on Sprague Dawley rats and B6C3F1/N mice revealed that inhalation exposure to phthalaldehyde resulted in notable respiratory lesions. Key findings included:

- Respiratory System Impact : Lesions were observed in the nasal cavity, larynx, trachea, and lungs at exposure concentrations as low as 0.88 ppm.

- Reproductive Effects : Significant decreases in testis and epididymis weights were noted, along with alterations in sperm motility and histopathological changes in reproductive tissues .

| Exposure Concentration | Observed Effects |

|---|---|

| 0.88 ppm | Respiratory lesions in rats |

| 3.5 ppm | Decreased sperm motility; testicular lesions |

| 7.0 ppm | Significant respiratory and reproductive toxicity |

Therapeutic Applications

Despite its toxicological profile, phthalaldehyde's reactivity has been explored for potential therapeutic applications. Research indicates that derivatives of phthalaldehyde may possess anticancer properties due to their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Propiedades

Número CAS |

101976-08-3 |

|---|---|

Fórmula molecular |

C16H10O5 |

Peso molecular |

282.25 g/mol |

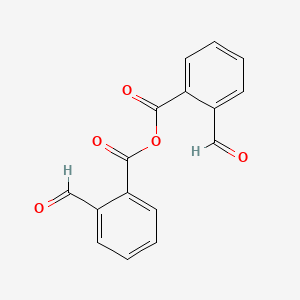

Nombre IUPAC |

(2-formylbenzoyl) 2-formylbenzoate |

InChI |

InChI=1S/C16H10O5/c17-9-11-5-1-3-7-13(11)15(19)21-16(20)14-8-4-2-6-12(14)10-18/h1-10H |

Clave InChI |

ZYFUINKRRQFAPT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=O)C(=O)OC(=O)C2=CC=CC=C2C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.